cis-Dicloro(N,N,N',N'-tetrametiletilendiamina)paladio(II)

Descripción general

Descripción

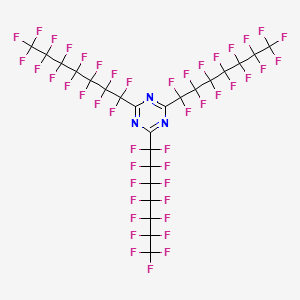

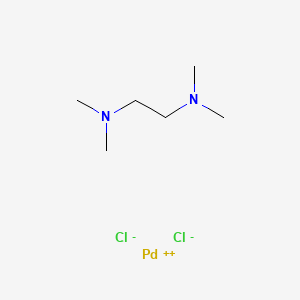

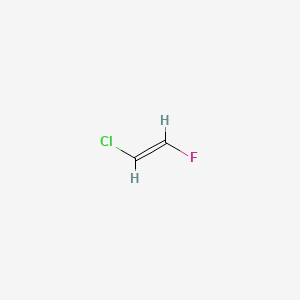

Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a coordination complex of palladium. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound has a molecular formula of C6H16Cl2N2Pd and a molecular weight of 293.53 g/mol .

Aplicaciones Científicas De Investigación

Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is known that palladium complexes are often used as catalysts in various chemical reactions .

Mode of Action

cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is known to act as a catalyst in several types of reactions. These include cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .

Biochemical Pathways

Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactions it catalyzes .

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context of its use .

Result of Action

The molecular and cellular effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) would depend on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, potentially leading to various outcomes depending on the reactants involved .

Action Environment

The action, efficacy, and stability of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be influenced by various environmental factors. These might include the presence of other reactants, temperature, pH, and other conditions specific to the reactions it catalyzes .

Análisis Bioquímico

Biochemical Properties

cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a pivotal role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound can act as a catalyst in cross-coupling reactions, where it interacts with enzymes and substrates to form new chemical bonds . The nature of these interactions often involves coordination bonds between the palladium center and the active sites of the enzymes or substrates, leading to enhanced reaction rates and selectivity.

Cellular Effects

The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . The palladium center plays a crucial role in these interactions, as it can form coordination bonds with various functional groups on the biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) over time are important factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in cellular metabolism and gene expression being observed even after the compound has degraded.

Dosage Effects in Animal Models

The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels.

Metabolic Pathways

cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . The precise localization can affect its biochemical properties and cellular effects, making it an important factor in its overall mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetramethylethylenediamine in an inert atmosphere. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various types of reactions, including:

Cross-Coupling Reactions: It acts as a catalyst in reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Catalytic Reduction Reactions: It facilitates the reduction of organic compounds.

Oxidative Carbonylation Reactions: It is used in the formation of carbonyl compounds through oxidative carbonylation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.

Heck Reaction: Involves aryl halides and alkenes in the presence of a base such as triethylamine.

Sonogashira Coupling: Involves aryl halides and terminal alkynes in the presence of a base such as diisopropylamine.

Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .

Comparación Con Compuestos Similares

Dichloro(1,5-cyclooctadiene)palladium(II): Another palladium complex used in similar catalytic applications.

Bis(triphenylphosphine)palladium(II) chloride: A palladium complex with triphenylphosphine ligands used in cross-coupling reactions.

Uniqueness: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is unique due to its high catalytic activity and stability under various reaction conditions. The presence of the N,N,N’,N’-tetramethylethylenediamine ligand enhances its solubility and reactivity compared to other palladium complexes .

Propiedades

Número CAS |

14267-08-4 |

|---|---|

Fórmula molecular |

C6H16Cl2N2Pd |

Peso molecular |

293.53 g/mol |

Nombre IUPAC |

dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine |

InChI |

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |

Clave InChI |

FJOUSQLMIDWVAY-UHFFFAOYSA-L |

SMILES |

CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] |

SMILES canónico |

CN(C)CCN(C)C.Cl[Pd]Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)

![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)